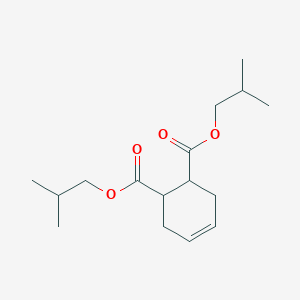

Diisobutyl 1,2,3,6-tetrahydrophthalate

説明

Diisobutyl 1,2,3,6-tetrahydrophthalate is an ester derived from 1,2,3,6-tetrahydrophthalic acid and isobutyl alcohol. The compound is likely used in polymer systems or as a plasticizer, though its applications remain less documented compared to related diisobutyl esters of aliphatic dicarboxylic acids (e.g., succinate, glutarate, adipate) .

特性

CAS番号 |

81667-22-3 |

|---|---|

分子式 |

C16H26O4 |

分子量 |

282.37 g/mol |

IUPAC名 |

bis(2-methylpropyl) cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H26O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-6,11-14H,7-10H2,1-4H3 |

InChIキー |

RITNWOCATMPHEE-UHFFFAOYSA-N |

正規SMILES |

CC(C)COC(=O)C1CC=CCC1C(=O)OCC(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

- Diisodecyl 1,2,3,6-Tetrahydrophthalate (CAS 87826-26-4): Structure: Features a diisodecyl ester group, increasing molecular weight (450.70 g/mol) and likely reducing volatility compared to diisobutyl variants . Applications: High molecular weight suggests use in low-volatility applications, such as industrial lubricants or specialty polymers. Safety: Limited toxicity data; purity ≥97.0% in commercial grades .

- Diethyl trans-1,2,3,6-Tetrahydrophthalate (CAS 5048-50-0): Structure: Shorter ethyl ester groups result in lower molecular weight (~242.27 g/mol) and higher volatility . Applications: Potential use in research or niche chemical synthesis due to its >97% purity .

Analogs with Different Acid Components

Diisobutyl Succinate (CAS N/A):

Diisobutyl Glutarate/Adipate (CAS N/A):

- Structure : Glutaric (C5) and adipic (C6) acid backbones.

- Properties : Longer aliphatic chains enhance flexibility in polymer systems. Often combined in mixtures for balanced performance in coatings .

- Regulatory Limits : Dimethyl glutarate has air exposure limits (0.05 mg/m³), suggesting stricter controls for shorter-chain esters .

Comparison with Phthalate Esters

- Diisobutyl Phthalate (CAS 84-69-5): Structure: Aromatic phthalic acid backbone (non-hydrogenated). Applications: Common plasticizer with restricted use due to endocrine-disrupting effects . Safety: Higher toxicity profile compared to tetrahydrophthalates, which lack aromaticity .

Other Derivatives

- cis-4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 34090-76-1): Structure: Anhydride form with a methyl substituent. Applications: Reactive intermediate in resin synthesis, contrasting with ester derivatives’ non-reactive roles .

Key Research Findings

- Hydrogenation Benefits : Tetrahydrophthalates’ cyclohexene backbone may reduce toxicity compared to aromatic phthalates, aligning with trends in safer plasticizer development .

- Ester Chain Impact : Longer ester groups (e.g., diisodecyl) enhance thermal stability and reduce volatility, while shorter chains (e.g., diethyl) increase reactivity .

- Regulatory Trends : Aliphatic diesters (succinate, glutarate) face stricter inhalation controls, suggesting tetrahydrophthalates could offer safer alternatives pending further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。